molecular formula C10H14BClN2O2 B12840108 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B12840108
M. Wt: 240.50 g/mol
InChI Key: XMGLQHGFESOPJV-UHFFFAOYSA-N
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Description

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine ring substituted with a chlorine atom at position 4 and a pinacol boronate group at position 5. This compound (CAS: 1830311-70-0) is commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in medicinal chemistry and materials science . The boronate group enables coupling with aryl or heteroaryl halides, while the chlorine substituent may serve as a leaving group for subsequent functionalization.

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3

InChI Key

XMGLQHGFESOPJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Key Notes on Reaction Parameters

  • Catalyst : Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed to facilitate the borylation.
  • Base : Potassium acetate or similar mild bases promote the transmetalation step.
  • Solvent : Polar aprotic solvents like dioxane or tetrahydrofuran (THF) are preferred.
  • Atmosphere : An inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.
  • Temperature : Elevated temperatures (80–100 °C) are required to achieve complete conversion.

This method ensures high regioselectivity for substitution at the 6-position of the pyrimidine ring, preserving the chlorine substituent at the 4-position, which is critical for further functionalization in synthetic applications.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is optimized for yield, cost-efficiency, and scalability:

  • Continuous Flow Reactors : Employed to improve heat and mass transfer, enabling better control over reaction parameters and safer handling of palladium catalysts.
  • Automated Systems : Facilitate reproducibility and reduce human error.
  • Catalyst Loading : Minimized to reduce costs and simplify purification.
  • Purification : Large-scale chromatographic methods or crystallization techniques are adapted for efficient isolation.

These optimizations allow for the production of multi-kilogram quantities of the compound with consistent quality and purity.

Research Findings and Analytical Data

  • Yield : Typical isolated yields range from 70% to 90%, depending on reaction scale and conditions.
  • Purity : Purification by column chromatography or recrystallization yields products with purity >95%, confirmed by NMR and HPLC.
  • Characterization :
    • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the boronate ester and the chloropyrimidine moiety.
    • Mass Spectrometry : Confirms molecular weight consistent with C10H14BClN2O2.
    • Melting Point : Reported melting points around 80-85 °C.
  • Stability : The compound is stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis of the boronate ester group.

Summary Table of Preparation Methods

Aspect Description
Starting Materials 4-Chloropyrimidine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Catalyst Palladium complexes (e.g., Pd(dppf)Cl2)
Base Potassium acetate or similar
Solvent Dioxane, THF
Temperature 80–100 °C
Atmosphere Nitrogen or argon (inert)
Reaction Time 12–24 hours
Purification Column chromatography, recrystallization
Yield 70–90%
Purity >95%

Additional Notes

  • Variations of this synthesis exist for related compounds, such as 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, which differ in substitution position but use similar borylation strategies.
  • The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic molecules for pharmaceutical and agrochemical applications.
  • Advanced synthetic routes may incorporate protective groups or additional functionalization steps depending on the target molecule complexity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

    Reaction Conditions: Elevated temperatures (50-100°C) and inert atmosphere (nitrogen or argon).

Major Products

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in coupling reactions through the dioxaborolane moiety. The compound acts as a boron source in Suzuki-Miyaura coupling reactions, where the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . The chloro group can also undergo nucleophilic substitution, allowing the compound to be modified with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro-2-Substituted Pyrimidine Boronates

A key positional isomer is 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2096339-02-3, Synblock). While both isomers share the same core pyrimidine and boronate groups, the substitution pattern significantly impacts reactivity:

  • Electronic Effects : The electron-withdrawing chlorine at position 4 in the user’s compound may deactivate the pyrimidine ring differently compared to its positional isomer, influencing cross-coupling efficiency .
Property 4-Chloro-6-Boronated Pyrimidine 4-Chloro-2-Boronated Pyrimidine
CAS Number 1830311-70-0 2096339-02-3
Molecular Formula C₁₇H₂₅BClN₃O₂Si C₁₀H₁₄BClN₂O₂
Key Substituents Cl (C4), Boronate (C6) Cl (C4), Boronate (C2)
Potential Applications Suzuki coupling intermediates Same, but with regioselectivity differences

Pyrimidine Boronates with Fused Ring Systems

Compounds like 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1830311-70-0) feature fused pyrrolo-pyrimidine scaffolds. Key differences include:

  • Complexity : The fused pyrrole ring increases molecular complexity, making it suitable for kinase inhibitor synthesis .
  • Protecting Groups : The SEM ((2-(trimethylsilyl)ethoxy)methyl) group enhances stability during synthetic steps but requires deprotection for downstream applications.

Substituted Pyrimidine Boronates

4-Cyclopropyl-6-methoxy-5-boronated Pyrimidine (CAS: 2750602-14-1)
  • Substituent Effects : The cyclopropyl and methoxy groups introduce steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in the user’s compound. This may alter solubility and reactivity in cross-couplings .
  • Applications : Likely used in agrochemicals or pharmaceuticals requiring lipophilic motifs.
4,6-Diphenyl-2-(3-boronated phenyl)pyrimidine (CAS: 1381862-91-4)
  • Aromatic Stacking : The phenyl groups enable π-π interactions, advantageous in materials science or DNA-intercalating agents.
  • Reactivity : The absence of a chlorine substituent simplifies further functionalization but limits leaving-group chemistry .

Heterocyclic Boronates Beyond Pyrimidines

Compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8) highlight broader trends:

  • Synthetic Utility : These boronates are versatile in synthesizing fused heterocycles for oncology or antiviral therapies.

Biological Activity

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • CAS Number: 1830311-70-0
  • Molecular Formula: C18H29BClN3O3SI
  • Molecular Weight: 409.8 g/mol
  • Purity: ≥97%

Biological Activity Overview

The biological activity of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine primarily revolves around its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antiviral Activity : Recent studies have shown that pyrimidine derivatives can effectively inhibit viral replication. For instance, compounds similar to this pyrimidine have demonstrated significant antiviral effects against influenza viruses by reducing viral load in infected models .
  • Anticancer Properties : Pyrimidines are known for their role in cancer therapeutics. The compound's structure suggests potential interactions with kinases involved in cancer progression. Preliminary data indicate that it may inhibit EGFR phosphorylation and induce apoptosis in cancer cells .
  • Pharmacokinetics and Safety : The pharmacokinetic profile of related compounds shows favorable absorption and metabolism characteristics. For instance, one study reported a half-life greater than 12 hours and minimal toxicity at high doses in animal models .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Targets : It may act as a competitive inhibitor for certain kinases or enzymes critical for viral replication or tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells through various pathways.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrimidine derivatives against the H1N1 influenza virus. The compound demonstrated a significant reduction in viral titers in lung tissues of infected mice when administered at a dose of 40 mg/kg .

ParameterValue
Dose40 mg/kg
Viral Load Reduction>2-log
Survival BenefitYes

Case Study 2: Anticancer Activity

In another investigation focused on cancer cell lines expressing mutated EGFR (Epidermal Growth Factor Receptor), the compound inhibited cell proliferation and induced apoptosis at nanomolar concentrations .

Cell LineIC50 (nM)
EGFR-mutant Cell Line<50

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Preparation of a pyrimidine precursor (e.g., 4-chloropyrimidine derivatives).
  • Step 2 : Boronylation using pinacol borane under palladium-catalyzed Miyaura borylation conditions.
  • Step 3 : Purification via column chromatography (silica gel) or recrystallization to achieve ≥98% purity .
    • Key Considerations : Reaction temperature (typically 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric control of the boronate reagent.

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • PPE : Gloves, lab coat, goggles, and respirator masks to prevent inhalation or skin contact.
  • Storage : In a dry, sealed container under inert gas to avoid hydrolysis of the boronate ester .
  • Waste Disposal : Segregate halogenated and boron-containing waste for professional treatment to prevent environmental contamination .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Primary Methods :

  • NMR : ¹H NMR (to confirm aromatic protons and substituents), ¹¹B NMR (to verify boronate ester integrity), and ¹³C NMR (for backbone structure).
  • LC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 240.49) .
  • HPLC : For quantitative purity analysis (≥98%) using reverse-phase columns .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronate ester?

  • Optimization Strategies :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene at 80–110°C.
  • Base Screening : K₂CO₃ or CsF to enhance transmetallation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk boronate hydrolysis.
  • Yield Improvement : Pre-activation of aryl halides and rigorous exclusion of moisture .

Q. What are common side reactions or impurities in its synthesis, and how are they resolved?

  • Common Issues :

  • Deboronation : Hydrolysis of the boronate ester under acidic/oxidizing conditions. Mitigate by strict moisture control.
  • Chlorine Displacement : Unwanted nucleophilic substitution during coupling. Use sterically hindered bases (e.g., 2,6-lutidine) to suppress this .
    • Purification : Gradient elution in column chromatography (hexane/EtOAc) or preparative HPLC to separate by-products .

Q. How does the pyrimidine ring’s electronic structure influence its reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Chlorine : Enhances electrophilicity at the C4 position, facilitating oxidative addition with Pd⁰ catalysts.
  • Boronate Electronic Effects : The electron-rich dioxaborolane group stabilizes the transition state during transmetallation.
  • DFT Studies : Computational modeling (e.g., Gaussian 09) can predict charge distribution and regioselectivity in coupling reactions .

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